molecular formula C21H18O2 B1342076 3-Acetyl-3'-benzyloxybiphenyl CAS No. 893736-77-1

3-Acetyl-3'-benzyloxybiphenyl

Cat. No.: B1342076
CAS No.: 893736-77-1
M. Wt: 302.4 g/mol
InChI Key: LOFLKIGWZXMINJ-UHFFFAOYSA-N
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Description

3-Acetyl-3’-benzyloxybiphenyl is an organic compound with the molecular formula C21H18O2 It is a biphenyl derivative, characterized by the presence of an acetyl group at the 3-position and a benzyloxy group at the 3’-position of the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-3’-benzyloxybiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-bromoacetophenone with 3’-benzyloxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 3-Acetyl-3’-benzyloxybiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-3’-benzyloxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 3-Carboxy-3’-benzyloxybiphenyl.

    Reduction: 3-(1-Hydroxyethyl)-3’-benzyloxybiphenyl.

    Substitution: 3-Acetyl-3’-methoxybiphenyl.

Scientific Research Applications

3-Acetyl-3’-benzyloxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-3’-benzyloxybiphenyl involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    3-Acetylbiphenyl: Lacks the benzyloxy group, making it less lipophilic.

    3’-Benzyloxybiphenyl: Lacks the acetyl group, reducing its potential for hydrogen bonding interactions.

    3-Acetyl-4’-benzyloxybiphenyl: Similar structure but with the benzyloxy group at the 4’-position, which may alter its chemical reactivity and biological activity.

Uniqueness: 3-Acetyl-3’-benzyloxybiphenyl is unique due to the specific positioning of the acetyl and benzyloxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3-phenylmethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)18-9-5-10-19(13-18)20-11-6-12-21(14-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFLKIGWZXMINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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